molecular formula C18H13Cl2N3O2 B2486592 (Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide CAS No. 1147843-68-2

(Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide

Cat. No.: B2486592
CAS No.: 1147843-68-2
M. Wt: 374.22
InChI Key: YLOHXPDAWJWADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide, also known as DCPA, is a chemical compound that has been found to have potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Studies on enaminones and related compounds focus on their crystal structures and hydrogen bonding, revealing their potential in designing new materials with specific properties. For instance, research has examined the crystal structures of several anticonvulsant enaminones, noting the significance of hydrogen bonding in forming infinite chains of molecules, which can influence the compound's physical and chemical characteristics (Kubicki, Bassyouni, & Codding, 2000).

Polyamide and Polyimide Synthesis

Aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups have been synthesized, showcasing the versatility of incorporating cyano and amino functionalities into polymers. These synthesized polymers are noted for their solubility in various organic solvents and thermal stability, highlighting their potential applications in high-performance materials (Kim et al., 2016).

Synthesis of Heterocyclic Compounds

Research also extends to the synthesis of heterocyclic compounds using enaminones as building blocks. This approach has led to new syntheses of nicotinic acid and thienopyridine derivatives, demonstrating the role of enaminones in facilitating the formation of complex heterocyclic structures, which are of interest in pharmaceutical and material science (Abdel-Khalik et al., 2004).

Antimicrobial Activity

The antimicrobial activities of novel compounds derived from enaminone chemistry have been evaluated. For example, the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their subsequent evaluation for antimicrobial activity illustrate the potential of these compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).

Dye Synthesis

Enaminones have been utilized in the synthesis of disperse dyes, indicating their application in the textile industry. Research on the coupling process of enaminones with arylidene diazonium chloride to afford disperse dyes highlights the adaptability of enaminone chemistry in material science and dye manufacturing (Elapasery et al., 2020).

Mechanism of Action

Future Directions

The development of new drugs often relies on the use of heterocyclic scaffolds. Diazines, for example, are reported to exhibit a wide range of pharmacological applications . Therefore, the exploration of new synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties is a promising direction .

Properties

IUPAC Name

(Z)-2-cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c19-14-4-3-12(16(20)9-14)8-17(24)23-15-5-1-11(2-6-15)7-13(10-21)18(22)25/h1-7,9H,8H2,(H2,22,25)(H,23,24)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOHXPDAWJWADF-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N)NC(=O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)NC(=O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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